molecular formula C17H26N2O6 B1193072 LB102

LB102

Cat. No.: B1193072
M. Wt: 354.403
InChI Key: QJMAFHBXQNFFKL-QNWHQSFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LB102 is a novel potent, selective serine/threonine protein phosphatase 2A (PP2A) inhibitor.

Scientific Research Applications

Lunar Base with Astronomical Observatory

  • Research Focus : A lunar base (LB10) equipped with an astronomical telescope, emphasizing architectural solutions for a lunar habitat and observatory. This base, intended for scientific and commercial use, incorporates various structural elements like inflatable, rigid, and regolith structures for protection and functionality (Doule, Detsis, & Ebrahimi, 2011).

Lattice Boltzmann Method in Engineering Flows

  • Application in Engineering : The lattice Boltzmann method (LBM) is applied to study complex fluid flows, such as in selective catalytic reactors and microbial fuel cells. This represents an innovative approach in simulating multi-physics phenomena across various scales (Krastev & Falcucci, 2018).

Liquid Argon Time-Projection Chambers

  • Particle Physics Research : The LBNO-DEMO (WA105) is a prototype for studying neutrino and antiparticle physics using a dual-phase liquid argon time-projection chamber. This research aims to calibrate performance and explore industrial solutions for large-scale detectors (Galymov, 2016).

Learning-by-Doing in Chemical Engineering Education

  • Educational Methodology : The Learning-by-Doing (LbD) approach in chemical engineering, exemplified by the participation of students in the Chem-E-Car Competition®. This case study highlights the effectiveness of LbD in acquiring competencies and promoting innovative education in engineering (Dominguez-Ramos et al., 2019).

Lattice Boltzmann Methods for Multiphase Flow

  • Physics and Engineering Applications : Extensive applications of the lattice Boltzmann (LB) method in physics, chemistry, biomedicine, and various engineering branches, especially for simulating multiphase flows and phase-change heat transfer (Li et al., 2015).

Properties

Molecular Formula

C17H26N2O6

Molecular Weight

354.403

IUPAC Name

(1R,2S,3R,4S)-3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C17H26N2O6/c1-17(2,3)25-16(23)19-8-6-18(7-9-19)14(20)12-10-4-5-11(24-10)13(12)15(21)22/h10-13H,4-9H2,1-3H3,(H,21,22)/t10-,11+,12-,13+/m0/s1

InChI Key

QJMAFHBXQNFFKL-QNWHQSFQSA-N

SMILES

O=C([C@@H]1[C@@](O2)([H])CC[C@@]2([H])[C@@H]1C(N3CCN(C(OC(C)(C)C)=O)CC3)=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LB102;  LB-102;  LB 102

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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